molecular formula C17H17Cl2NO B458208 2,6-dichloro-N-(4-phenylbutyl)benzamide

2,6-dichloro-N-(4-phenylbutyl)benzamide

Cat. No.: B458208
M. Wt: 322.2g/mol
InChI Key: HZZUPKOWVLUBES-UHFFFAOYSA-N
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Description

2,6-Dichloro-N-(4-phenylbutyl)benzamide is a benzamide derivative characterized by a 2,6-dichlorobenzoyl core linked to a 4-phenylbutylamine group. The 4-phenylbutyl substituent likely enhances lipophilicity and modulates interactions with biological targets, balancing solubility and membrane permeability .

Properties

Molecular Formula

C17H17Cl2NO

Molecular Weight

322.2g/mol

IUPAC Name

2,6-dichloro-N-(4-phenylbutyl)benzamide

InChI

InChI=1S/C17H17Cl2NO/c18-14-10-6-11-15(19)16(14)17(21)20-12-5-4-9-13-7-2-1-3-8-13/h1-3,6-8,10-11H,4-5,9,12H2,(H,20,21)

InChI Key

HZZUPKOWVLUBES-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCCCNC(=O)C2=C(C=CC=C2Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)CCCCNC(=O)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Table 1: Structural and Functional Comparison of 2,6-Dichlorobenzamide Derivatives
Compound Name / ID Substituent Group(s) Molecular Weight (g/mol) Key Properties/Applications References
Target: 2,6-Dichloro-N-(4-phenylbutyl)benzamide 4-Phenylbutyl N/A Inferred: Potential agrochemical/medicinal use
(S)-2,6-Dichloro-N-(pyrimidinyl-pyridinyl)benzamide (1) Pyrimidine-pyridine with hydroxyl/methyl 447.1 EGFR inhibition; antitumor potential
2,6-Dichloro-N-(trifluoroethoxy-pyrimidinyl)benzamide (25) Trifluoroethoxy-pyrimidinyl 464.95 (Na⁺ adduct) Antifungal/insecticidal activity
ING-1466 (CBS1117 derivative) 1-Isopropyl-piperidin-4-yl N/A Influenza A virus entry inhibition
Fluopicolide (V-101614) 3-Chloro-5-(trifluoromethyl)pyridinylmethyl N/A Broad-spectrum fungicide
N-(2-Aminoethyl)-2,6-dichloro-N-(4-chlorophenyl)benzamide (33) 4-Chlorophenyl/aminoethyl 343.3 Antitrypanosomal activity

Substituent Effects on Physicochemical and Functional Properties

  • Lipophilicity and Bioavailability: The 4-phenylbutyl group in the target compound likely confers moderate lipophilicity, enhancing membrane permeability compared to polar substituents like the hydroxylated pyrimidine in compound 1 . However, substituents such as trifluoroethoxy (compound 25) or trifluoromethylpyridinyl (Fluopicolide) may further increase hydrophobicity and environmental stability, critical for fungicidal activity . The aminoethyl group in compound 33 improves water solubility, favoring systemic distribution in antiparasitic applications .
  • Thermal Stability: Melting points vary significantly: compound 25 (125–126°C) vs. compound 26 (169–171°C). The diethylamino group in compound 26 likely enhances crystallinity and thermal stability compared to bulkier substituents .
  • Mechanistic Diversity: Antiviral Activity: ING-1466’s piperidinyl group facilitates binding to influenza HA proteins, blocking viral entry . Antifungal Activity: Fluopicolide’s pyridinylmethyl group targets fungal microtubule assembly, a mechanism distinct from the target compound’s inferred agrochemical role . Antitumor Potential: Compound 1’s pyrimidine-pyridine scaffold enables EGFR inhibition, a pathway less relevant to the target compound’s structure .

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